molecular formula C9H19NO2 B127246 Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- CAS No. 156026-05-0

Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-

Katalognummer: B127246
CAS-Nummer: 156026-05-0
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: QIAVNOYABNIBTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- is an organic compound with a unique structure that includes an isopropoxymethyl group attached to a 3-methylbutanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- typically involves the reaction of 3-methylbutanoyl chloride with isopropoxymethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • N-(Methoxymethyl)-3-methylbutanamide
  • N-(Ethoxymethyl)-3-methylbutanamide
  • N-(Propoxymethyl)-3-methylbutanamide

Comparison: Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- is unique due to its isopropoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

156026-05-0

Molekularformel

C9H19NO2

Molekulargewicht

173.25 g/mol

IUPAC-Name

3-methyl-N-(propan-2-yloxymethyl)butanamide

InChI

InChI=1S/C9H19NO2/c1-7(2)5-9(11)10-6-12-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11)

InChI-Schlüssel

QIAVNOYABNIBTK-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCOC(C)C

Kanonische SMILES

CC(C)CC(=O)NCOC(C)C

Synonyme

Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.